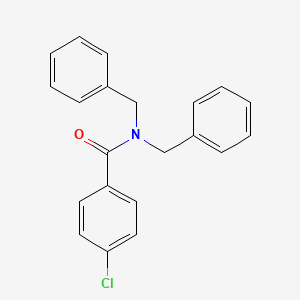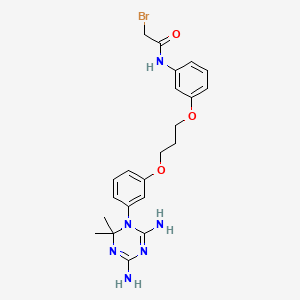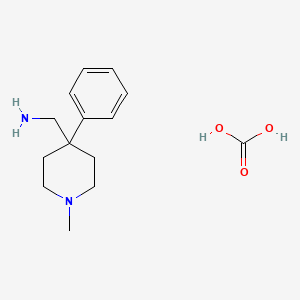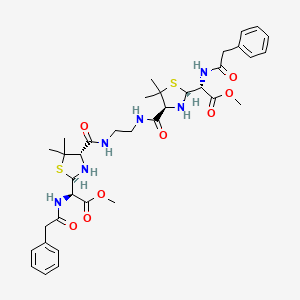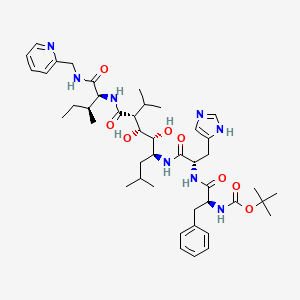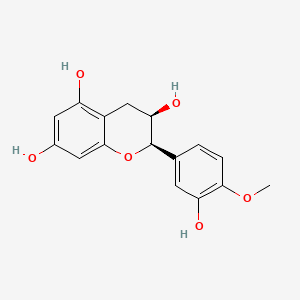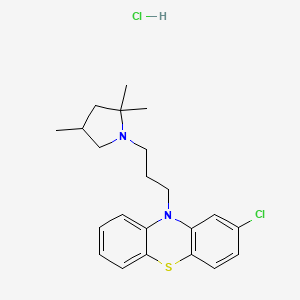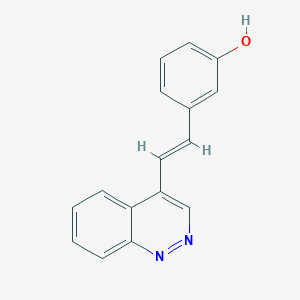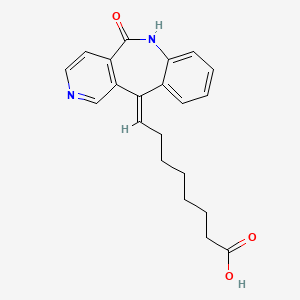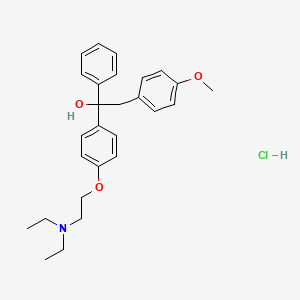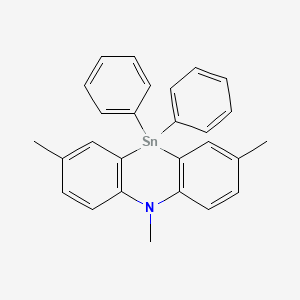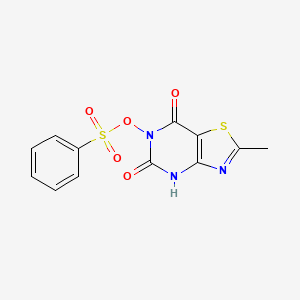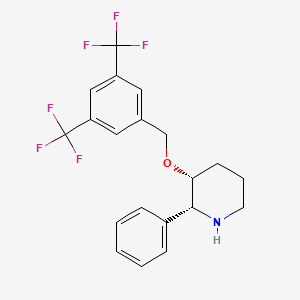
Jdh4VT5tsv
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of L-733061 involves several steps, starting with the preparation of the piperidine ring. The synthetic route typically includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The 3,5-bis(trifluoromethyl)phenyl and phenyl groups are introduced through substitution reactions.
Methoxylation: The methoxy group is added to the piperidine ring using methoxylation reagents under controlled conditions.
Industrial production methods for L-733061 would likely involve optimization of these synthetic steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Analyse Des Réactions Chimiques
L-733061 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
L-733061 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: L-733061 is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of L-733061 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
L-733061 can be compared with other piperidine derivatives and compounds with similar structures:
L-733060: Another piperidine derivative with similar biological activities.
L-733062: A compound with slight structural modifications, leading to different chemical and biological properties.
L-733063: Known for its distinct pharmacological profile compared to L-733061 .
The uniqueness of L-733061 lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various research applications.
Propriétés
Numéro CAS |
148700-91-8 |
|---|---|
Formule moléculaire |
C20H19F6NO |
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine |
InChI |
InChI=1S/C20H19F6NO/c21-19(22,23)15-9-13(10-16(11-15)20(24,25)26)12-28-17-7-4-8-27-18(17)14-5-2-1-3-6-14/h1-3,5-6,9-11,17-18,27H,4,7-8,12H2/t17-,18-/m1/s1 |
Clé InChI |
FCDRFVCGMLUYPG-QZTJIDSGSA-N |
SMILES isomérique |
C1C[C@H]([C@H](NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
SMILES canonique |
C1CC(C(NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


